Cas no 886502-20-1 (6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID)

6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID
- 3-Oxazolidinehexanoic acid, 4-oxo-
-
- Inchi: 1S/C9H15NO4/c11-8-6-14-7-10(8)5-3-1-2-4-9(12)13/h1-7H2,(H,12,13)
- InChI Key: SBOQMNDPKRWADC-UHFFFAOYSA-N
- SMILES: C1OCN(CCCCCC(O)=O)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD598414-1g |
6-(4-Oxooxazolidin-3-yl)hexanoic acid |
886502-20-1 | 97% | 1g |
¥4004.0 | 2024-04-17 | |
Ambeed | A955630-1g |
6-(4-Oxooxazolidin-3-yl)hexanoic acid |
886502-20-1 | 97% | 1g |
$583.0 | 2024-08-02 | |
Crysdot LLC | CD11031132-1g |
6-(4-Oxooxazolidin-3-yl)hexanoic acid |
886502-20-1 | 97% | 1g |
$577 | 2024-07-18 | |
Chemenu | CM527803-1g |
6-(4-Oxooxazolidin-3-yl)hexanoic acid |
886502-20-1 | 97% | 1g |
$*** | 2023-05-29 |
6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID Related Literature
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID
Introduction to 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID (CAS No. 886502-20-1) and Its Emerging Applications in Chemical Biology
6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID, identified by the chemical abstracts service number 886502-20-1, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxazolidinone ring system and hexanoic acid moiety, exhibits a fascinating array of biological activities that make it a valuable scaffold for drug discovery and molecular investigation. The oxazolidinone core is particularly noteworthy, as it is known for its ability to stabilize reactive intermediates and interact with biological targets in a manner that is both selective and potent.
The 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID structure combines the versatility of the oxazolidinone heterocycle with the metabolic stability provided by the hexanoic acid side chain. This dual functionality has positioned the compound as a promising candidate for further derivatization and exploration in various therapeutic contexts. Recent studies have highlighted its potential in modulating enzyme activity, particularly in the inhibition of proteases and kinases, which are critical targets in oncology and inflammatory diseases. The oxazolidinone ring, with its inherent chelating properties, allows for the formation of stable complexes with metal ions, which can be leveraged to enhance drug delivery systems or to develop metallo-drugs.
In the realm of medicinal chemistry, the 4-Oxo-oxazolidin-3-yl substituent plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID. This moiety has been extensively studied for its ability to improve binding affinity and reduce off-target effects. The incorporation of such functional groups into drug candidates has been shown to enhance their bioavailability and therapeutic index. Furthermore, the hexanoic acid component contributes to the compound's solubility profile, making it more amenable to formulation into oral or injectable therapies.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID with high precision. Molecular docking simulations have revealed that this compound can interact with a wide range of biological targets, including those involved in metabolic pathways and signal transduction. These findings have opened up new avenues for investigating its potential role in treating metabolic disorders and neurodegenerative diseases. Additionally, the ability of oxazolidinones to act as protease inhibitors has made them attractive candidates for antiviral and antibacterial applications.
The synthesis of 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID presents an intriguing challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in streamlining this process. Catalytic asymmetric hydrogenation and transition-metal-catalyzed reactions have been employed to construct the oxazolidinone ring with high enantioselectivity. These advances have not only improved yield but also reduced the environmental impact of its production. The development of greener synthetic routes aligns with the growing emphasis on sustainability in pharmaceutical manufacturing.
Preclinical studies have begun to elucidate the pharmacological profile of 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID. In vitro assays have demonstrated its efficacy in inhibiting key enzymes associated with cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs). The compound's ability to disrupt these signaling pathways suggests its potential as an anti-cancer agent. Furthermore, animal models have shown promising results regarding its ability to modulate inflammatory responses without inducing significant toxicity.
The future prospects for 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID are vast, with ongoing research exploring its applications in regenerative medicine and tissue engineering. The oxazolidinone scaffold has been successfully utilized in designing molecules that promote cell proliferation and differentiation, making it a candidate for wound healing therapies. Additionally, its interaction with metal ions has sparked interest in developing novel contrast agents for magnetic resonance imaging (MRI), which could revolutionize diagnostic procedures.
In conclusion, 6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID (CAS No. 886502-20-1) represents a compelling example of how structural innovation can lead to novel therapeutic interventions. Its unique combination of functional groups and biological activities positions it as a cornerstone molecule in chemical biology research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.
886502-20-1 (6-(4-OXO-OXAZOLIDIN-3-YL)-HEXANOIC ACID) Related Products
- 885521-46-0(3-Iodo-1H-indazole-5-carboxylic acid)
- 2138566-91-1(N-{1-(aminomethyl)cyclopropylmethyl}-4-nitrobenzene-1-sulfonamide)
- 2228767-72-2(2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine)
- 1009075-39-1(tert-butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate)
- 2680585-62-8(2-methyl-4-(2,2,2-trifluoroacetyl)-hexahydro-2H-furo3,2-bpyrrole-5-carboxylic acid)
- 36855-35-3(Ethyl 3-(furan-2-carboxamido)propanoate)
- 339020-45-0(1-(4-CHLOROPHENYL)-4-[(2-METHOXY-1-NAPHTHYL)SULFINYL]PIPERAZINE)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 2034373-72-1(N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide)
- 2138521-49-8(6-(2-Ethylpyrrolidin-1-yl)spiro[4.5]decan-8-ol)
